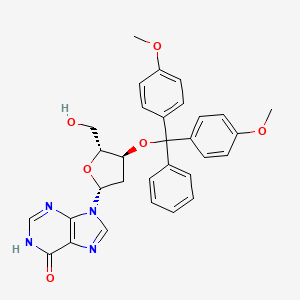

3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

Description

3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine (CAS: 93778-57-5; molecular formula: C₃₁H₃₀N₄O₆) is a protected nucleoside derivative widely used in oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMTr) group at the 3'-OH position serves as an acid-labile protecting group, enabling controlled deprotection during solid-phase synthesis . Unlike the more common 5'-O-DMTr isomers, the 3'-O-DMTr variant is employed in specialized synthetic strategies, such as reverse-direction (3'→5') oligonucleotide assembly or site-specific modifications .

Properties

IUPAC Name |

9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)41-25-16-27(40-26(25)17-36)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGPSUHVMFNHMZ-OYUWMTPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C5N=CNC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=CNC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Challenges in 3'-Hydroxyl Group Reactivity

In nucleoside chemistry, the 5'-hydroxyl group of 2'-deoxyinosine is inherently more reactive than the 3'-hydroxyl due to its primary alcohol character. Direct dimethoxytritylation at the 3'-position is therefore nontrivial, necessitating a multi-step protection/deprotection sequence to achieve regioselectivity.

Transient Protection of the 5'-Hydroxyl Group

To circumvent the reactivity disparity, the 5'-hydroxyl group is first protected using a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS) . This approach leverages the steric hindrance of TBDMS to block the 5'-position while leaving the 3'-hydroxyl accessible for subsequent reactions.

Procedure:

-

Silylation of 2'-Deoxyinosine :

-

2'-Deoxyinosine (1.0 equiv) is dissolved in anhydrous pyridine under argon.

-

TBDMS chloride (1.2 equiv) and imidazole (3.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with methanol, concentrated, and purified via silica gel chromatography to isolate 5'-O-TBDMS-2'-deoxyinosine (yield: 85–90%).

-

Dimethoxytritylation of the 3'-Hydroxyl Group

Activation and Coupling Conditions

With the 5'-position protected, the 3'-hydroxyl is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. Pyridine serves as both the solvent and a base, while triethylamine (TEA) enhances nucleophilicity.

Procedure:

Workup and Intermediate Purification

Post-reaction, the crude product is concentrated, dissolved in dichloromethane, and washed sequentially with saturated sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated to yield 3'-O-DMT-5'-O-TBDMS-2'-deoxyinosine as a foam (yield: 75–80%).

Deprotection of the TBDMS Group

Fluoride-Mediated Cleavage

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), which selectively cleaves the silyl ether without affecting the acid-labile DMT group.

Procedure:

-

Deprotection :

-

The intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF).

-

TBAF (1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched with water, concentrated, and purified via precipitation (hexanes/diethyl ether) to obtain 3'-O-DMT-2'-deoxyinosine (yield: 90–95%).

-

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Reverse-phase HPLC (C18 column, gradient: 20–80% acetonitrile in 0.1 M triethylammonium acetate) confirms a purity of >98% with a retention time of 12.5 minutes.

Comparative Analysis of Alternative Methods

Direct Tritylation Without Protection

Attempts to directly tritylate 2'-deoxyinosine without 5'-protection result in a 5:1 mixture of 5'-O-DMT and 3'-O-DMT regioisomers, underscoring the necessity of transient silylation.

Mitsunobu Reaction for Inversion of Configuration

While Mitsunobu conditions (e.g., diisopropyl azodicarboxylate, triphenylphosphine) are effective for O6-alkylation of guanosine derivatives, they are unsuitable for 3'-tritylation due to competing side reactions and poor regioselectivity.

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: While the compound itself is relatively stable, the inosine base can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Detritylation: Typically carried out using dichloroacetic acid or trichloroacetic acid in an organic solvent.

Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Synthesis of Modified Oligonucleotides

DMT-dI is primarily used as a phosphoramidite in the synthesis of modified oligonucleotides. The incorporation of deoxyinosine into oligonucleotide sequences enhances their versatility and functionality. This modification allows for:

- Degenerate Base Pairing : Deoxyinosine can pair with all four standard DNA bases (adenine, thymine, cytosine, and guanine), making it useful for generating diverse oligonucleotide libraries for applications such as sequencing and hybridization assays .

- Increased Stability : The presence of DMT-dI can improve the thermal stability of DNA duplexes, which is crucial for various molecular biology techniques that require precise temperature control during reactions .

A. Duplex Stability Studies

The stability of DNA duplexes is a critical factor in many genetic assays and therapeutic applications. DMT-dI is utilized to study the effects of modified bases on duplex stability. Research indicates that incorporating DMT-dI into oligonucleotides can lead to:

- Enhanced Melting Temperatures : Oligonucleotides containing DMT-dI exhibit altered melting temperatures compared to their unmodified counterparts, providing insights into the thermodynamic properties of DNA interactions .

- Nuclease Resistance : The structural modification conferred by DMT-dI can increase resistance to nucleases, making it valuable for developing stable probes and primers for diagnostic applications .

B. Therapeutic Applications

The unique pairing properties of deoxyinosine allow for its application in therapeutic contexts:

- Antisense Oligonucleotides : DMT-dI can be incorporated into antisense oligonucleotides designed to bind specific RNA targets, potentially modulating gene expression or inhibiting viral replication .

- Gene Editing Technologies : The ability to create diverse oligonucleotide libraries using DMT-dI paves the way for advancements in CRISPR and other gene editing technologies, where precise targeting is essential .

Case Study 1: Stability Analysis of Modified Oligonucleotides

A study published in Nucleic Acids Research explored the incorporation of DMT-dI into various oligonucleotide sequences. The results demonstrated that oligos with DMT-dI showed significantly higher melting temperatures than those without modifications, indicating improved stability under physiological conditions .

Case Study 2: Antiviral Applications

Research investigating the use of modified oligonucleotides containing DMT-dI for antiviral therapies showed promising results. These studies revealed that such modifications enhance binding affinity to viral RNA, thereby increasing the efficacy of antisense strategies against viral infections .

Mechanism of Action

The primary role of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine is as a protecting group in oligonucleotide synthesis. The 4,4’-dimethoxytrityl group protects the 3’-hydroxy position during the synthesis process, preventing unwanted side reactions. The detritylation step, which involves the removal of the protecting group, is crucial for the continuation of the synthesis process. The mechanism involves the formation of a stable 4,4’-dimethoxytrityl carbocation under acidic conditions, which is then removed to yield the free 3’-hydroxy group .

Comparison with Similar Compounds

Positional Isomers: 3'-O-DMTr vs. 5'-O-DMTr Derivatives

The positional isomerism of the DMTr group significantly impacts reactivity and application:

Note: The CAS number 93778-57-5 is sometimes ambiguously assigned to both isomers in commercial databases due to structural similarities, but synthetic protocols confirm distinct regioisomers .

Key Differences:

- Deprotection Strategy: 5'-O-DMTr derivatives are deprotected under mild acidic conditions (e.g., 3% trichloroacetic acid), while 3'-O-DMTr requires tailored conditions to avoid premature cleavage .

- Synthetic Utility: The 3'-O-DMTr variant is critical for antisense oligonucleotides targeting β-catenin (CTNNB1) and transthyretin (TTR), where 3' modifications enhance nuclease resistance .

Sugar-Modified Analogs

DMTr-protected inosine derivatives with modified sugar moieties exhibit distinct biophysical properties:

Research Findings:

Phosphoramidite Derivatives

Phosphoramidite forms of DMTr-protected inosine are essential for automated synthesis:

Synthetic Efficiency:

Biological Activity

3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of nucleic acid research and therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the hydroxyl groups on the ribose sugar and subsequent coupling with the appropriate base. The dimethoxytrityl (DMT) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Protection of 2'-hydroxyl group with DMT |

| 2 | Coupling with deoxyinosine base |

| 3 | Removal of protecting groups to yield final product |

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells and its role as an inhibitor in nucleic acid interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The modified structure can interfere with the replication and transcription processes in cells.

- Induction of Apoptosis : Studies have shown that certain analogs can induce apoptosis in cancer cell lines by activating signaling pathways associated with cell death.

- Antiviral Properties : Some research suggests potential antiviral activity, although further studies are needed to clarify these effects.

Case Studies

- Anticancer Activity : A study demonstrated that this compound analogs exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The compounds showed IC50 values in the low micromolar range, indicating potent activity .

- Nucleic Acid Interactions : Another investigation focused on the binding affinity of this compound to complementary DNA strands. The results indicated enhanced hybridization properties compared to unmodified nucleosides, suggesting potential applications in antisense oligonucleotide design .

- In Vivo Studies : Preliminary animal studies indicated that modified nucleosides could effectively reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of nucleosides. The presence of the dimethoxytrityl group not only improves stability but also affects cellular uptake and bioavailability.

Table 2: Comparative Biological Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DMT-deoxyinosine | MCF-7 | 0.097 | Apoptosis induction |

| DMT-deoxyinosine | A2780 | 0.150 | Nucleic acid inhibition |

| Unmodified deoxyinosine | MCF-7 | >10 | Limited activity |

Q & A

Q. What are the key synthetic steps for preparing 3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine?

The synthesis involves three critical steps:

- Mesylation : Reacting the starting material (compound 3 ) with mesyl chloride in pyridine to form the mesyl intermediate (4 ) .

- Thioacetate Substitution : Treating 4 with potassium thioacetate in DMF at 60°C for 24 hours to yield the thioacetate intermediate (5 ) via an SN2 mechanism .

- Phosphoramidite Formation : Reducing 5 with lithium aluminum hydride (LiAlH4) to generate the thiol derivative (6 ), followed by reaction with 2-cyanoethyl diisopropylphosphoramidite to produce the final phosphoramidite (7 ) .

Q. How is purification and characterization achieved for this compound?

- Purification : Thin-layer chromatography (TLC) on silica gel 60 F254 plates and column chromatography using 200–300 mesh silica gel .

- Characterization :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR spectra recorded on a Bruker AM-500 spectrometer to confirm structural integrity .

- Mass Spectrometry : Analysis via ThermoStar mass spectrometer to verify molecular weight and purity .

Q. What safety precautions are required when handling this compound?

- Hazards : Classified as causing skin irritation (H315) and serious eye irritation (H319) .

- Protocols : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid inhalation and contact with skin. Store in a dry, cool environment .

Advanced Research Questions

Q. How can the synthesis yield be optimized beyond the reported 18.1%?

- Reagent Ratios : Increase stoichiometric excess of potassium thioacetate to drive the substitution reaction .

- Reaction Time : Extend the 24-hour thioacetate substitution step to ensure complete conversion.

- Temperature Control : Optimize the 60°C DMF reaction to balance kinetic efficiency and thermal decomposition risks .

Q. How is regioselectivity ensured during the 3'-O-mesylation step?

- Leaving Group Strategy : The mesyl group (a strong electron-withdrawing group) enhances the electrophilicity of the 3'-position, favoring nucleophilic attack at this site .

- Solvent Effects : Polar aprotic solvents (e.g., pyridine) stabilize the transition state, minimizing side reactions at other hydroxyl groups .

Q. What strategies mitigate side reactions during phosphoramidite formation?

- Moisture Control : Use rigorously dried solvents (DMF, CH2Cl2) and inert atmospheres to prevent hydrolysis of the phosphoramidite .

- Catalytic Additives : Introduce activators like 1H-tetrazole to accelerate coupling efficiency .

Q. How does the compound’s stability vary under acidic or basic conditions?

- Acidic Conditions : The 4,4'-dimethoxytrityl (DMTr) group is acid-labile, requiring neutral or mildly acidic buffers (e.g., 0.1 M acetic acid) for deprotection in oligonucleotide synthesis .

- Basic Conditions : Avoid prolonged exposure to bases (e.g., NH4OH), which may degrade the hypoxanthine base or thioether linkage .

Q. How to resolve contradictions in NMR data during characterization?

- Impurity Analysis : Use TLC to detect byproducts; repurify via column chromatography if necessary .

- Deuterated Solvent Effects : Confirm spectral assignments by comparing data in multiple solvents (e.g., D2O vs. CDCl3) .

Q. What role does this compound play in oligonucleotide synthesis?

- Building Block Utility : Serves as a phosphoramidite precursor for introducing modified nucleosides into antisense oligonucleotides or siRNA, enabling site-specific functionalization (e.g., thiol tags) .

- Compatibility : Stable under solid-phase synthesis conditions (e.g., acetonitrile washes, oxidation steps) .

Q. How to design experiments validating its incorporation into oligonucleotides?

- HPLC-MS Analysis : Confirm oligonucleotide sequence integrity post-synthesis .

- Enzymatic Digestion : Use nucleases to hydrolyze the oligonucleotide and verify the presence of 2'-deoxyinosine via LC-MS .

Methodological Considerations

- Theoretical Frameworks : Link synthesis design to nucleophilic substitution (SN2) and phosphoramidite coupling mechanisms .

- Experimental Replication : Cross-validate results using alternative leaving groups (e.g., tosyl vs. mesyl) to assess reaction generality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.